Naronapride metabolite M2
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Overview
Description
Preparation Methods
The preparation of naronapride metabolite M2 involves the metabolic conversion of naronapride in the human body. Naronapride undergoes rapid hydrolysis to form 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) with the stoichiometric loss of quinuclidinol . This process is followed by further metabolic transformations, including N-glucuronidation and side-chain oxidation .
Chemical Reactions Analysis
Naronapride metabolite M2 undergoes several types of chemical reactions:
Oxidation: The compound undergoes side-chain oxidation to form various metabolites.
Hydrolysis: Rapid hydrolysis of naronapride leads to the formation of ATI-7500.
N-glucuronidation: This reaction occurs on the phenyl ring or the hexanoic acid side chain.
Common reagents and conditions used in these reactions include enzymes present in the human body that facilitate these metabolic processes . The major products formed from these reactions include ATI-7500, ATI-7400, and ATI-7100 .
Scientific Research Applications
Naronapride metabolite M2 has several scientific research applications:
Mechanism of Action
The mechanism of action of naronapride metabolite M2 involves its interaction with serotonin 5-HT4 receptors. Naronapride itself is a 5-HT4 receptor agonist, and its metabolites, including M2, contribute to its overall pharmacological effects . The molecular targets and pathways involved include the serotonin 5-HT4 receptor pathway, which plays a crucial role in gastrointestinal motility .
Comparison with Similar Compounds
Naronapride metabolite M2 can be compared with other similar compounds such as:
ATI-7500: Another major metabolite of naronapride formed through hydrolysis.
ATI-7400: Formed through side-chain oxidation of ATI-7500.
ATI-7100: Another metabolite formed through further oxidation.
This compound is unique due to its specific metabolic pathway and the role it plays in the pharmacokinetics of naronapride .
Properties
CAS No. |
860295-97-2 |
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Molecular Formula |
C20H30ClN3O5 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C20H30ClN3O5/c1-28-17-11-15(22)14(21)10-13(17)20(27)23-16-7-9-24(12-18(16)29-2)8-5-3-4-6-19(25)26/h10-11,16,18H,3-9,12,22H2,1-2H3,(H,23,27)(H,25,26)/t16-,18+/m1/s1 |
InChI Key |
XXBYCDRFSNWVDA-AEFFLSMTSA-N |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O |
Origin of Product |
United States |
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